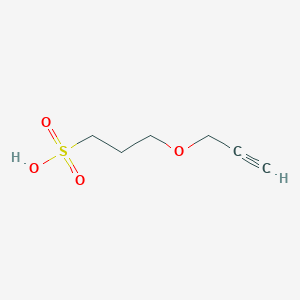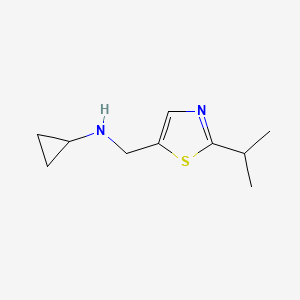
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.32 g/mol . It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable processes to meet industrial demands .
Chemical Reactions Analysis
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems . This can lead to diverse physiological effects, depending on the specific context and target .
Comparison with Similar Compounds
N-((2-isopropylthiazol-5-yl)methyl)cyclopropanamine can be compared with other thiazole derivatives, such as:
N-((2-chlorothiazol-5-yl)methyl)cyclopropanamine: This compound has a chlorine atom instead of an isopropyl group, which can affect its reactivity and biological activity.
N-((4-methyl-1,3-thiazol-5-yl)methyl)cyclopropanamine: This compound has a methyl group at a different position on the thiazole ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H16N2S/c1-7(2)10-12-6-9(13-10)5-11-8-3-4-8/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
SZPOMWAKXJGFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13977546.png)
![N-hydroxy-4-[[4-[(2-methylquinolin-4-yl)methoxy]benzoyl]amino]oxane-3-carboxamide](/img/structure/B13977547.png)
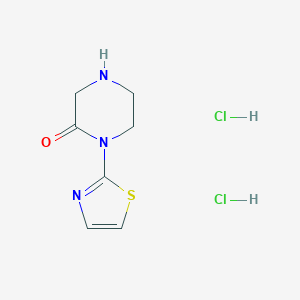
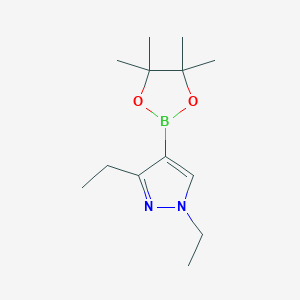
![1-[5-Fluoro-2-(triazol-2-yl)phenyl]ethanol](/img/structure/B13977571.png)
![1h-Pyrrolo[2,3-b]pyridine, 5-(1-ethoxyethenyl)-1-(phenylsulfonyl)-](/img/structure/B13977574.png)
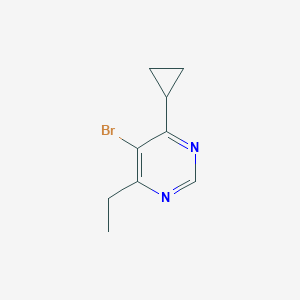
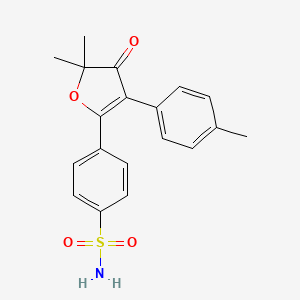
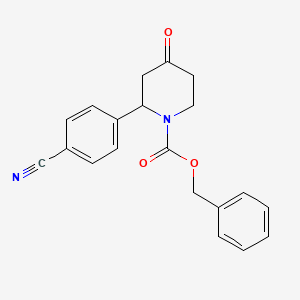

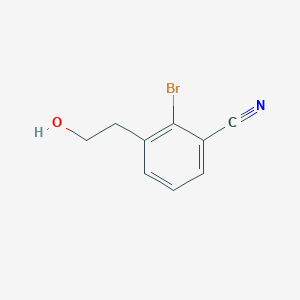
![2-[2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)-1-benzofuran-5-yl]oxymethyl]phenyl]acetic acid](/img/structure/B13977612.png)

